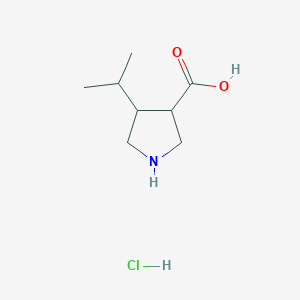(3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18287280
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | 4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
| Standard InChI Key | KQUQFLJSGGPCAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CNCC1C(=O)O.Cl |
Introduction
Chemical Structure and Stereochemical Features
Core Framework and Substituents
The compound’s backbone consists of a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The (3S,4S) configuration indicates that both chiral centers at positions 3 and 4 possess S-stereochemistry, a critical determinant of its biological activity and synthetic utility. The propan-2-yl group (-CH(CH3)2) at the 4-position introduces steric bulk and hydrophobicity, while the carboxylic acid moiety at the 3-position enhances water solubility when ionized, particularly in its hydrochloride salt form .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO2·HCl |
| Molecular Weight | 235.7 g/mol (calculated) |
| Stereochemistry | (3S,4S) |
| logP (Predicted) | 0.8–1.2 |
| Water Solubility | High (hydrochloride salt) |
The hydrochloride salt formation protonates the pyrrolidine nitrogen, improving aqueous solubility—a feature critical for pharmacological applications .
Stereochemical Analysis
The (3S,4S) configuration is achieved through asymmetric synthesis or chiral resolution. Studies on analogous compounds, such as (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, demonstrate that stereochemistry profoundly influences molecular interactions with biological targets. For example, the (3S,4S) configuration may optimize hydrogen bonding and van der Waals interactions in enzyme binding pockets compared to diastereomers .
Synthesis and Optimization
Synthetic Pathways
The synthesis of (3S,4S)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step sequences:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of ketones yields the pyrrolidine core. For example, a proline-derived precursor could be functionalized at the 4-position .
-
Introduction of the Propan-2-yl Group: Alkylation or nucleophilic substitution introduces the isopropyl moiety. Protecting groups (e.g., Boc or benzyl) may shield reactive sites during this step .
-
Carboxylic Acid Installation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile yields the carboxylic acid functionality.
-
Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | DCC, HOBt, DMF, 0°C→RT | Temperature control, solvent choice |
| Alkylation | Isopropyl bromide, K2CO3, DMF | Steric hindrance management |
| Hydrolysis | 6M HCl, reflux | Reaction time monitoring |
Purification and Characterization
Chiral chromatography or crystallization resolves enantiomers, ensuring high optical purity. Techniques such as X-ray crystallography (as employed for analogous compounds in Search Result 2) and NMR spectroscopy verify stereochemical assignments .
Physicochemical and Pharmacological Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (>50 mg/mL predicted), facilitating formulation for in vitro and in vivo studies. The compound’s stability is pH-dependent, with optimal storage at 2–8°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
The (3S,4S) configuration in the target compound may offer superior target selectivity compared to racemic mixtures or diastereomers, as seen in studies of Mosher acid derivatives .
Challenges and Future Directions
Synthetic Challenges
-
Stereocontrol: Achieving high enantiomeric excess (ee) requires advanced catalytic methods, such as asymmetric hydrogenation or enzymatic resolution .
-
Functional Group Compatibility: The carboxylic acid and secondary amine necessitate orthogonal protection strategies during synthesis.
Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the propan-2-yl and carboxylic acid groups could optimize pharmacokinetic profiles.
-
Therapeutic Applications: Prioritize screening against neurodegenerative and inflammatory targets, where pyrrolidine derivatives show promise .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume